molecular formula C18H23N6O16P3 B055487 Guanosine triphosphopyridoxal CAS No. 117643-63-7

Guanosine triphosphopyridoxal

Cat. No.: B055487
CAS No.: 117643-63-7
M. Wt: 672.3 g/mol
InChI Key: LISHDZNOKXJTSF-IWCJZZDYSA-N
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Preparation Methods

Chemical Reactions Analysis

GTP Hydrolysis Mechanisms

GTP hydrolysis is a critical biochemical reaction catalyzed by GTPases, involving cleavage of the γ-phosphate group. Key findings include:

  • Reaction Pathway : GTP hydrolysis follows a glutamine-assisted mechanism, where catalytic residues (e.g., Gln71 in Arl3-RP2) facilitate proton transfer. The reaction proceeds via two phases:

    • Cleavage of the P–O bond in GTP to form GDP and inorganic phosphate (Pi).

    • Enzyme regeneration via proton transfer mediated by active-site residues .

  • Energy Profiles : QM/MM simulations reveal a Gibbs energy barrier of 16–32 kJ/mol for GTP hydrolysis, dependent on enzyme conformation and catalytic residue participation .

ParameterValue (QM/MM)Value (QM/MM MD)
Activation Energy (ΔG‡)32 kJ/mol 16 kJ/mol
Reaction Rate (k)1.2 s⁻¹ (exp.) 7 s⁻¹ (calc.)

Pyridoxal Phosphate (PLP) Catalysis

PLP serves as a cofactor in >100 enzymatic reactions, primarily via Schiff base formation and electron sink stabilization . Notable mechanisms include:

  • Amino Acid Metabolism : PLP forms a Schiff base with substrate amines, enabling transamination, decarboxylation, and racemization via quinonoid intermediates .

  • Radical Reactions : PLP derivatives (e.g., CF3thG) undergo trifluoromethylation for emissive RNA labeling, demonstrating tolerance by T7 RNA polymerase .

GTP Analogues and PLP Derivatives

Modified nucleotides and PLP derivatives exhibit diverse reactivity:

  • GTP Analogues :

    • 3’-Deoxy-GTP and pppGpp substitute for GTP in EF-Tu and IF-2 reactions, with Km values of 2–6 × 10⁻⁷ M .

    • C8-Alkylated GTP derivatives (e.g., 8-ethyl-GTP) are synthesized via photoredox catalysis, enabling site-selective functionalization .

  • PLP Derivatives :

    • Pyridoxal-α 5-phosphate-6-azophenyl-2′,4′-disulfonic acid (Compound 1) acts as a P2X receptor antagonist (IC₅₀ = 12–25 nM) .

    • CF3thG , a trifluoromethylated guanosine analog, exhibits pH-dependent emission (pKa = 3.7, 9.4) and labels RNA transcripts with Φ = 0.61 .

Hypothetical Reactivity of GTP-PLP

While GTP-PLP is not directly characterized, potential reactions can be inferred:

  • Phosphate Transfer : GTP’s γ-phosphate may undergo transfer to PLP’s hydroxyl group, forming a high-energy intermediate.

  • Coenzyme Activity : PLP could mediate redox or transamination reactions at GTP’s ribose or guanine moieties, akin to its role in amino acid metabolism .

  • Enzymatic Inhibition : Analogous to P2X antagonists, GTP-PLP might competitively inhibit GTPases or PLP-dependent enzymes .

Scientific Research Applications

Supraene has numerous scientific research applications across various fields. In chemistry, it serves as a precursor in the synthesis of sterols and steroids. In biology, it plays a role in the biosynthesis of cholesterol and other important biomolecules. In medicine, supraene is used as an ingredient in some vaccine adjuvants, such as MF59 and AS03, which enhance the immune response . Additionally, it has applications in the cosmetic industry due to its emollient and antioxidant properties, making it a valuable component in skincare products .

Mechanism of Action

The mechanism of action of supraene involves its role as a biochemical precursor in the biosynthesis of sterols and steroids. The conversion of supraene to 2,3-oxidosqualene via squalene monooxygenase is a key step in this process. The resulting 2,3-oxidosqualene undergoes enzyme-catalyzed cyclization to produce lanosterol, which can be further modified to form cholesterol and other steroids . These molecular targets and pathways are crucial for maintaining cellular functions and overall health.

Properties

CAS No.

117643-63-7

Molecular Formula

C18H23N6O16P3

Molecular Weight

672.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C18H23N6O16P3/c1-7-12(26)9(3-25)8(2-20-7)4-36-41(30,31)39-43(34,35)40-42(32,33)37-5-10-13(27)14(28)17(38-10)24-6-21-11-15(24)22-18(19)23-16(11)29/h2-3,6,10,13-14,17,26-28H,4-5H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,22,23,29)/t10-,13-,14-,17-/m1/s1

InChI Key

LISHDZNOKXJTSF-IWCJZZDYSA-N

SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O

Isomeric SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O

Synonyms

guanosine triphosphopyridoxal

Origin of Product

United States

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